molecular formula C16H15BrN2O2S B10802004 N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

Cat. No.: B10802004
M. Wt: 379.3 g/mol
InChI Key: PSMWDBRGBSTULZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of cyclopenta[b]thiophene carboxamide derivatives, characterized by a fused bicyclic system (cyclopentane-thiophene) linked to a carboxamide group. The structure features a 2-bromoanilino substituent attached via an oxoethyl chain at position 2 of the thiophene ring. The bromine atom at the ortho position of the aniline moiety introduces steric and electronic effects that may enhance binding specificity to biological targets, such as kinases or receptors, while the carboxamide group facilitates hydrogen-bonding interactions.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide

InChI

InChI=1S/C16H15BrN2O2S/c17-11-5-1-2-6-12(11)19-15(20)9-18-16(21)14-8-10-4-3-7-13(10)22-14/h1-2,5-6,8H,3-4,7,9H2,(H,18,21)(H,19,20)

InChI Key

PSMWDBRGBSTULZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)NC3=CC=CC=C3Br

Origin of Product

United States

Biological Activity

Potential Biological Activities

Preliminary studies indicate that N-[2-(2-bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide exhibits various biological activities. These may include:

  • Antiproliferative effects
  • Enzyme inhibition
  • Receptor modulation

Antiproliferative Activity

While specific data for this compound is limited, structurally similar compounds have shown promising antiproliferative activities. For instance, cyclohepta[b]thiophene derivatives have demonstrated potent anticancer properties .

Case Study: Compound 17

A related compound, referred to as "Compound 17" in a study on cyclohepta[b]thiophenes, showed significant antiproliferative activity against various cancer cell lines . While this is not the exact compound of interest, it provides insight into the potential of similar structures.

Table 1: Antiproliferative activity of Compound 17 compared to Nocodazole

Cell LineCompound 17 GI50 (μM)Nocodazole GI50 (μM)
OVACAR-42.0122.28
OVACAR-52.2720.75
CAKI-10.691.11
T47D0.36281.283

This data suggests that compounds with similar structural features to this compound may have potent antiproliferative effects .

The biological activity of this compound likely involves interactions with specific cellular targets. Based on studies of similar compounds, potential mechanisms include:

  • Cell Cycle Arrest: The compound may induce G2/M phase accumulation, similar to the effects observed with Compound 17 .
  • Apoptosis Induction: It may trigger early apoptosis and activate caspases 3, 8, and 9 .
  • Tubulin Polymerization Inhibition: The compound might target tubulin polymerization, a mechanism observed in structurally related thiophene derivatives .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

  • Cyclopenta[b]thiophene core: This heterocyclic system may contribute to the compound's overall activity and binding properties.
  • Bromoaniline moiety: The presence of bromine could enhance the compound's reactivity and influence its biological interactions.
  • Carboxamide group: This functional group may facilitate hydrogen bonding with biological targets, potentially affecting the compound's activity.

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are needed:

  • In vitro assays: Comprehensive screening against various cell lines and enzyme targets.
  • In vivo studies: Animal models to assess efficacy and toxicity.
  • Molecular docking: Computational studies to predict potential binding sites and interactions.
  • Structure-activity relationship (SAR) studies: Synthesis and testing of structural analogs to optimize activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related cyclopenta[b]thiophene carboxamide derivatives, focusing on their substituents, biological activities, and physicochemical properties.

Table 1: Structural and Functional Comparison of Cyclopenta[b]Thiophene Carboxamide Derivatives

Compound Name / ID Key Substituents Biological Activity (IC₅₀) Mechanism of Action Physicochemical Notes References
N-[2-(2-Bromoanilino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 2-Bromoanilino group via oxoethyl chain Not reported Hypothesized tyrosine kinase inhibition High lipophilicity (Br, aromatic groups) -
Compound 24 (Molecules, 2015) Sodium sulfamoylphenylamino, pyrimidinyl sulfamoyl 30.8 nM (MCF7 cells) ATP-binding site inhibition of tyrosine kinases Enhanced solubility (sodium sulfamoyl)
Compound 25 (Molecules, 2015) Dihydrotriazinylphenol 38.7 nM (MCF7 cells) Tyrosine kinase inhibition Moderate logP (polar triazine group)
N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Thiophene-2-carboxamide, phenylcarbamoyl Not reported Unknown Potential π-π stacking (thiophene ring)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Ethoxy, 4-hydroxyphenyl Not reported Multicomponent synthesis model Low yield (22%), phenolic OH increases polarity
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl Antimicrobial activity Structural analog with weak C–H⋯O/S interactions High reactivity (nitro group)
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide 2,5-Dimethoxyphenyl, thiazolyl Not reported Unknown Electron-rich (methoxy groups)

Key Observations:

Biological Activity: Compounds 24 and 25 (from ) demonstrate potent antiproliferative activity against MCF7 cells (IC₅₀ < 40 nM), attributed to tyrosine kinase inhibition via ATP-binding site competition. The target compound’s bromoanilino group may confer similar activity, but experimental validation is required.

Solubility Modifiers: Compound 24’s sodium sulfamoyl group improves aqueous solubility, whereas the target compound’s bromoanilino substituent likely increases lipophilicity, affecting bioavailability.

Structural Flexibility : The dihedral angles between aromatic rings (e.g., 8.5–15.4° in ’s compound) influence molecular conformation and target interactions. The oxoethyl chain in the target compound may provide conformational flexibility for optimal binding.

Mechanistic Insights: Tyrosine kinase inhibition is a common proposed mechanism for cyclopenta[b]thiophene derivatives. However, substituent variations (e.g., sulfamoyl vs. bromoanilino) could alter selectivity for kinase isoforms.

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